2-Chloro-4-(chloromethyl)-6-iodopyridine
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Overview
Description
2-Chloro-4-(chloromethyl)-6-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of chlorine and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethyl)-6-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the chloromethylation of 2-chloro-6-iodopyridine using formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of an intermediate chloromethyl ether, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chloromethyl)-6-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling with a boronic acid can produce a biaryl compound.
Scientific Research Applications
2-Chloro-4-(chloromethyl)-6-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, for studying their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(chloromethyl)-6-iodopyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(chloromethyl)-6-fluoropyridine: Similar structure but with a fluorine atom instead of iodine.
2-Chloro-4-(chloromethyl)-6-bromopyridine: Similar structure but with a bromine atom instead of iodine.
2-Chloro-4-(chloromethyl)-6-methylpyridine: Similar structure but with a methyl group instead of iodine.
Uniqueness
2-Chloro-4-(chloromethyl)-6-iodopyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. The iodine atom, in particular, can enhance the compound’s ability to participate in coupling reactions and other transformations, making it a versatile and valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H4Cl2IN |
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Molecular Weight |
287.91 g/mol |
IUPAC Name |
2-chloro-4-(chloromethyl)-6-iodopyridine |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2 |
InChI Key |
WKBKXOSYAQPHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)I)CCl |
Origin of Product |
United States |
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